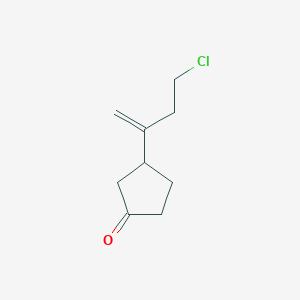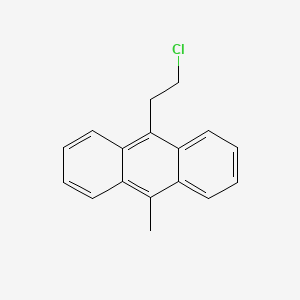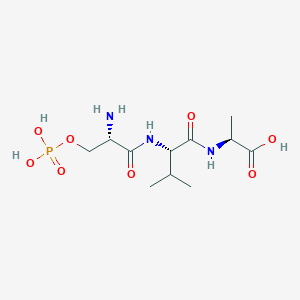![molecular formula C24H25ClN2 B14377724 3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole CAS No. 90162-48-4](/img/structure/B14377724.png)
3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound features a unique structure with two indole units connected via an ethenyl bridge, and it includes a chlorine atom and several alkyl groups, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole, can be achieved through various methods. Some common synthetic routes include:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions to form indoles.
Bartoli Indole Synthesis: This method uses nitroarenes and vinyl Grignard reagents to produce indoles.
Larock Indole Synthesis: This approach involves the palladium-catalyzed annulation of o-iodoanilines with alkynes.
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of palladium or other transition metal catalysts in the Larock synthesis can be scaled up for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), Nitrating agents (HNO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce reduced indole derivatives .
Wissenschaftliche Forschungsanwendungen
3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole has various scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, leading to diverse biological effects . The chlorine atom and alkyl groups may enhance its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole: The parent compound with a simpler structure.
5-Chloroindole: Similar structure with a chlorine atom at the 5-position.
3,3-Dimethylindole: Features two methyl groups at the 3-position.
Uniqueness
3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole is unique due to its dual indole structure connected by an ethenyl bridge, along with the presence of a chlorine atom and multiple alkyl groups. These structural features contribute to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
90162-48-4 |
|---|---|
Molekularformel |
C24H25ClN2 |
Molekulargewicht |
376.9 g/mol |
IUPAC-Name |
5-chloro-2-[2-(1,2-diethylindol-3-yl)ethenyl]-3,3-dimethylindole |
InChI |
InChI=1S/C24H25ClN2/c1-5-21-18(17-9-7-8-10-22(17)27(21)6-2)12-14-23-24(3,4)19-15-16(25)11-13-20(19)26-23/h7-15H,5-6H2,1-4H3 |
InChI-Schlüssel |
NSPSWXQUDZSVHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=CC=CC=C2N1CC)C=CC3=NC4=C(C3(C)C)C=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


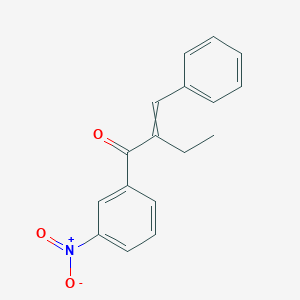
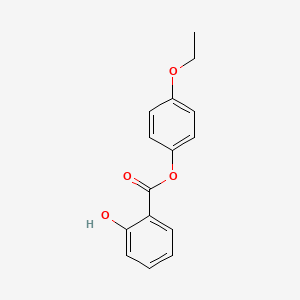
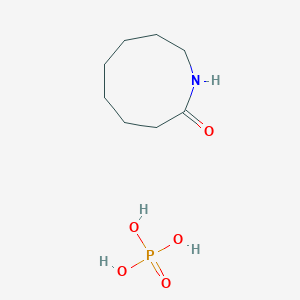
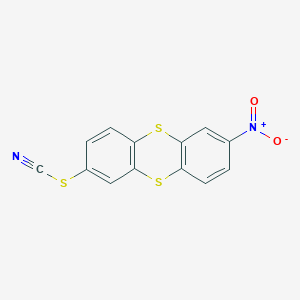
![N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide](/img/structure/B14377661.png)

silane](/img/structure/B14377675.png)
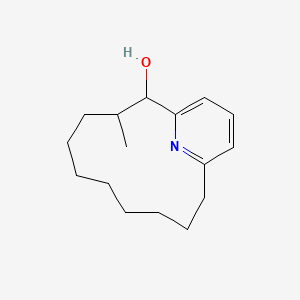
![4(1H)-Pyrimidinone, 2-amino-6-[(2-oxopropyl)amino]-5-(phenylazo)-](/img/structure/B14377686.png)
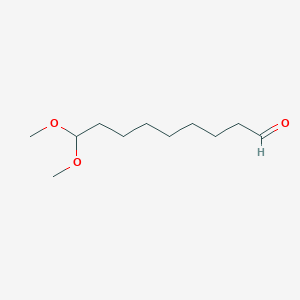
![1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane](/img/structure/B14377705.png)
